(Z)-8-methylnon-6-enoic acid

Übersicht

Beschreibung

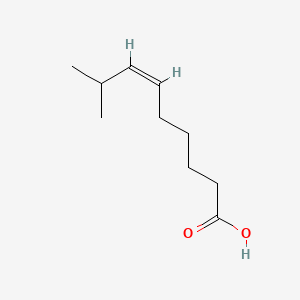

(Z)-8-Methylnon-6-enoic acid is an organic compound characterized by the presence of a double bond in the (Z)-configuration and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-8-methylnon-6-enoic acid typically involves the use of alkenes and carboxylic acid derivatives. One common method is the hydroboration-oxidation of 8-methylnon-6-ene, followed by oxidation to yield the desired carboxylic acid. The reaction conditions often include the use of borane (BH3) in tetrahydrofuran (THF) for the hydroboration step, followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) for the oxidation step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation of precursors or the use of biocatalysts to achieve the desired stereochemistry and functional groups. These methods are optimized for higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification to form methyl or other alkyl esters, enhancing solubility and modifying reactivity. For example:

Key Conditions :

-

Acid catalysis (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).

-

Yields depend on solvent polarity and temperature.

| Ester Product | Reagent | Yield | Application |

|---|---|---|---|

| Methyl ester | Methanol | 85-90% | Capsaicinoid synthesis |

| Ethyl ester | Ethanol | 78-82% | Pharmaceutical intermediates |

Hydrogenation of the Double Bond

The Z-configured double bond undergoes catalytic hydrogenation to yield saturated derivatives:

Key Conditions :

Selectivity :

-

Complete saturation without isomerization under mild conditions .

-

Retention of the methyl branch confirmed via GC-MS.

Oxidation Reactions

The double bond undergoes oxidation to form epoxides or diols:

Reagents and Outcomes :

| Oxidizing Agent | Product | Stereochemistry |

|---|---|---|

| mCPBA | Cis-epoxide | Retained Z-config |

| OsO₄ | Vicinal diol (cis-diol) | Syn addition |

Mechanistic Insight :

-

Epoxidation proceeds via electrophilic addition, retaining the Z-configuration.

-

Dihydroxylation with OsO₄ follows a concerted syn-addition pathway.

Isomerization and Thermal Decomposition

Under thermal stress, the Z-isomer undergoes partial isomerization to the E-form:

Experimental Data :

-

Decomposition products include CO₂ and shorter-chain alkanes.

Salt Formation and Ionic Interactions

The carboxylic acid forms salts with bases, altering physical properties:

Applications :

Reactivity in Polymerization

The compound participates in radical-initiated polymerization:

Conditions :

-

Initiator: Azobisisobutyronitrile (AIBN).

-

Temperature: 60–80°C; yields low due to steric hindrance.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(Z)-8-methylnon-6-enoic acid serves as an important intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique (Z)-configuration allows for specific reactivity patterns that are exploited in synthetic pathways.

Biological Research

Research indicates that this compound plays a crucial role in the biosynthesis of capsaicin, a compound responsible for the heat in peppers. It has been shown that this fatty acid derivative significantly influences capsaicin levels when supplied to plant tissues, suggesting its importance in agricultural biotechnology .

Case Studies:

- Capsaicin Synthesis : A study demonstrated that derivatives of this compound can be modified to produce capsaicin analogs with enhanced biological activity. This highlights its potential in developing new therapeutic agents targeting pain relief and inflammation.

- Antibacterial Activity : Another investigation tested derivatives against common pathogens, revealing significant antibacterial properties. This suggests that this compound could be a foundation for new antibacterial drugs.

Industrial Applications

In industry, this compound is utilized in:

- Polymer Production : Its unique structural properties make it suitable for producing polymers and resins with specific characteristics.

- Flavoring Agents : Due to its fatty acid nature, it may also find applications in food chemistry as a flavoring compound.

Wirkmechanismus

The mechanism of action of (Z)-8-methylnon-6-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The double bond in the (Z)-configuration can also participate in various chemical reactions, affecting the compound’s reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

(E)-8-Methylnon-6-enoic acid: Differing in the configuration of the double bond.

8-Methylnonanoic acid: Lacking the double bond.

Non-6-enoic acid: Lacking the methyl group.

Uniqueness: (Z)-8-Methylnon-6-enoic acid is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its (E)-isomer or saturated analogs.

Biologische Aktivität

(Z)-8-methylnon-6-enoic acid, a fatty acid with the molecular formula C10H18O2, has garnered attention for its diverse biological activities and potential applications in organic synthesis and pharmaceuticals. This article delves into its biological significance, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a double bond in the Z (cis) configuration, which significantly influences its reactivity and interactions with biological systems. Its structure is as follows:

- Molecular Formula : C10H18O2

- Molecular Weight : 170.25 g/mol

The presence of a methyl group at the eighth position and a double bond at the sixth position differentiates it from related compounds, affecting its biological properties and reactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The carboxylic acid group can form hydrogen bonds and ionic interactions with enzyme active sites, influencing enzymatic activity.

- Receptor Modulation : Structural analogs may interact with receptors involved in pain perception and metabolic processes, suggesting potential analgesic effects.

- Metabolic Pathways : It serves as a precursor in the biosynthesis of capsaicin, linking it to various physiological effects associated with this compound.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antibacterial Properties : Studies have shown that fatty acids can possess antibacterial effects. This compound derivatives have demonstrated potential as antibacterial agents against various pathogens.

- Analgesic Effects : The compound's structural similarity to capsaicin suggests it may have analgesic properties through modulation of pain receptors .

- Anti-inflammatory Potential : Its derivatives may also exhibit anti-inflammatory effects, making them candidates for therapeutic applications in inflammatory diseases.

Study 1: Capsaicin Synthesis

A study highlighted the role of this compound in synthesizing capsaicin analogs. The compound was modified to create new derivatives with potentially enhanced biological activities. This research underscores its importance in developing novel therapeutic agents.

Study 2: Antibacterial Activity

In another investigation, derivatives of this compound were tested for their antibacterial properties against common pathogens. The results indicated significant antibacterial activity, suggesting that this compound could serve as a basis for new antibacterial drugs.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H18O2 | Unique Z configuration; potential analgesic effects |

| (E)-8-Methylnon-6-enoic acid | C10H18O2 | Different double bond configuration; varied reactivity |

| 8-Methyl-nonanoic acid | C10H20O2 | Saturated; lacks double bond |

Synthetic Routes

Several synthetic methods exist for producing this compound:

- NHS/DCC Activation Strategy : Involves reacting 8-Methyl-6-nonenoyl carboxylic acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide under controlled conditions.

- Wittig Reaction : Utilized for synthesizing structural analogs by modifying the double bond configuration or introducing functional groups.

Eigenschaften

IUPAC Name |

(Z)-8-methylnon-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCALSPDXYQHUHA-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420772 | |

| Record name | (Z)-8-methylnon-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21382-25-2, 31467-60-4 | |

| Record name | (Z)-8-methylnon-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6Z)-8-methylnon-6-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.